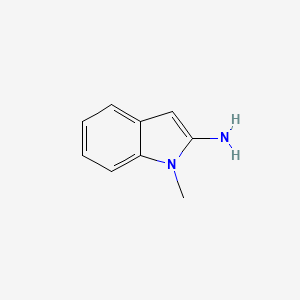

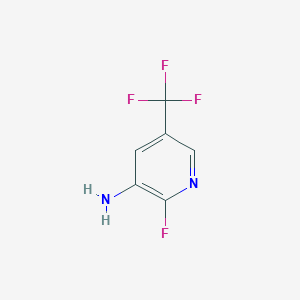

1-Methyl-1H-indol-2-amine

Übersicht

Beschreibung

The compound 1-Methyl-1H-indol-2-amine is a derivative of the indole structure, which is a prevalent scaffold in many pharmacologically active compounds. Indoles and their derivatives are known for their presence in various natural products and synthetic compounds with a wide range of biological activities, including antitumor properties .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the thermal Fischer indolization of hydrazones derived from 4-hydrazino-5-methyl-1H-pyridin-2-one can lead to the formation of pyrido[4,3-b]benzo[e]indol-1-ones, which after further chemical transformations can yield compounds with antitumor activity . Additionally, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a model for food-derived carcinogens, involves a multi-step process starting from indole-2-carboxylic acid . The synthesis of 1-amino-2-methylindoline, a precursor in antihypertension drugs, can lead to the formation of 1-amino-2-methylindole through reactions with monochloramine in strongly alkaline media .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring, with various substitutions that can significantly alter the compound's properties. For example, the crystal structure of methyl 2-(1H-indole-3-carboxamido)acetate reveals intermolecular hydrogen bonds that link the molecules into chains, with the indole skeleton being nearly planar .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Aminoalkylation reactions, for instance, can occur with lithio-derivatives of N-substituted indoles, leading to products substituted at specific positions on the indole nucleus . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the stability of the starting reagents and products in the synthesis of 1-amino-2-methylindole was systematically investigated, showing that tetrazene intermediates decompose at around 150°C . The corrosion inhibition performance of amine derivative compounds on mild steel in HCl medium indicates that the presence of certain substituents can enhance the protective film formation on the metal surface, demonstrating the importance of molecular structure in determining the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceuticals and Medicinal Chemistry

- Indole derivatives are biologically active compounds used for the treatment of various health conditions, including cancer, microbial infections, and other disorders .

- They are used in the synthesis of many FDA-approved drugs, such as the vinca alkaloids vinblastine and vincristine, which are used for the treatment of various types of cancer .

- The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

-

Organic Synthesis

- Indole derivatives, including “1-Methyl-1H-indol-2-amine”, are used as reactants in various organic synthesis reactions, such as the Suzuki-Miyaura coupling .

- These compounds are used as intermediates in the synthesis of more complex organic molecules .

- The methods of application involve standard organic synthesis techniques, such as coupling reactions, which involve the reaction of two organic compounds to form a larger molecule .

-

Biologically Active Compounds

- Indole derivatives are used as biologically active compounds for the treatment of various health conditions, including cancer cells, microbes, and different types of disorders .

- They show various biologically vital properties .

- The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

-

Pharmaceutical Intermediates

- “1-Methyl-1H-indol-2-amine” is used as a pharmaceutical intermediate .

- It is an active pharmaceutical ingredient used in the synthesis of various drugs .

- The methods of application involve standard organic synthesis techniques, such as coupling reactions, which involve the reaction of two organic compounds to form a larger molecule .

-

Indole-Containing Metal Complexes

- Indole-containing metal complexes have significant biological and pharmacological activity .

- They are used in the area of drug discovery .

- The methods of application involve the synthesis of indole-containing metal complexes and their testing for biological and pharmacological activity .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

-

Raw Material in Organic Synthesis

- “1-Methyl-1H-indol-2-amine” is used as a raw material in organic synthesis .

- It is used in the synthesis of various organic compounds .

- The methods of application involve standard organic synthesis techniques, such as coupling reactions, which involve the reaction of two organic compounds to form a larger molecule .

-

Suzuki-Miyaura Coupling

- “1-Methyl-1H-indol-2-amine” is used as a reactant for Suzuki-Miyaura coupling .

- This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds .

- The methods of application involve standard organic synthesis techniques, such as coupling reactions, which involve the reaction of two organic compounds to form a larger molecule .

-

Alkaloid Synthesis

- Indole derivatives are prevalent moieties present in selected alkaloids .

- They are important types of molecules and natural products and play a main role in cell biology .

- The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

-

Drug Discovery

- Indole-containing metal complexes have significant biological and pharmacological activity .

- They are used in the area of drug discovery .

- The methods of application involve the synthesis of indole-containing metal complexes and their testing for biological and pharmacological activity .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

-

Pharmacophore in Medicinal Molecules

- The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs .

- They are used in the treatment of various types of cancer, Alzheimer’s disease, glaucoma, and hypertension .

- The methods of application involve standard organic synthesis techniques, such as coupling reactions, which involve the reaction of two organic compounds to form a larger molecule .

- The outcomes of these applications are typically measured in terms of their efficacy in treating the targeted health condition, as well as their safety profile .

Safety And Hazards

Zukünftige Richtungen

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Therefore, there is still room for improvement in the field of indole synthesis .

Eigenschaften

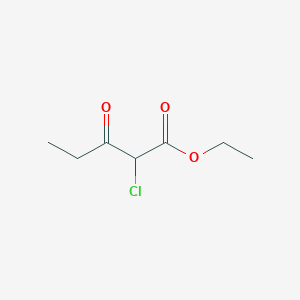

IUPAC Name |

1-methylindol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFPOMLSQTZGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472046 | |

| Record name | 1-Methyl-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-indol-2-amine | |

CAS RN |

36092-88-3 | |

| Record name | 1-Methyl-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)